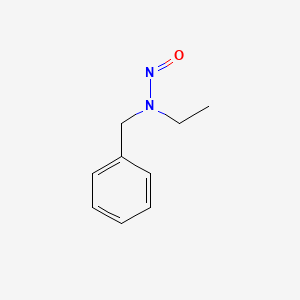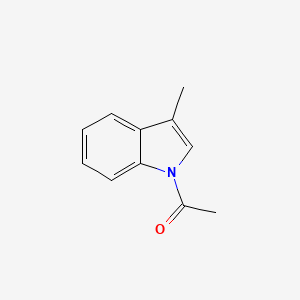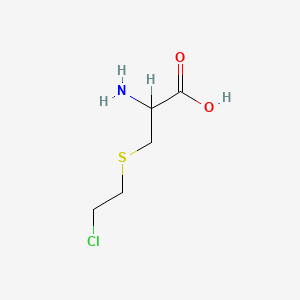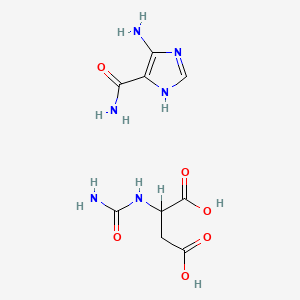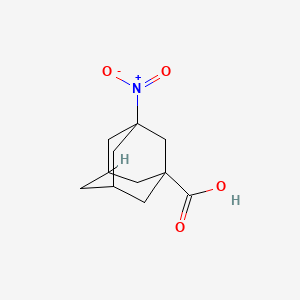
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Overview
Description
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline, also known as MDM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Molecular Structure Analysis
Research by Ajibade & Andrew (2021) focused on the molecular structures of 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline synthesized via Schiff bases reduction route. They identified that the compound consists of asymmetric units and is important for the synthesis of various compounds like azo dyes and dithiocarbamate (Ajibade & Andrew, 2021).
Chemical Synthesis
The synthesis of various derivatives and analogues of 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline has been detailed in several studies. For example, Vaid et al. (2014) developed a high-yielding five-step synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate starting from 2,4-dimethylaniline, indicating the compound's role in complex chemical syntheses (Vaid et al., 2014).
Antimicrobial and Anticancer Properties
The compound has been associated with the discovery of new cyclic peptides with significant inhibitory activities against diverse cancer cells and antibacterial effects. This was highlighted in the study of Ohmyungsamycins A and B, isolated from a marine bacterial strain, which contained N,N-dimethylaniline derivatives as part of their structure (Um et al., 2013).
Photolysis and Chemical Reactions
The photolysis of 4-allylated 2,6-dimethylanilines in methanol, including derivatives of N,N-dimethylaniline, shows the compound's importance in photochemical reactions and synthesis of novel compounds (Bader & Hansen, 1979).
Biochemical Research
In biochemical research, the metabolism of N,N-dimethylaniline by guinea pig and rabbit tissue preparations has been studied, highlighting its significance in understanding metabolic pathways and enzymatic reactions (Gorrod & Gooderham, 2010).
Crystallographic Investigations
Studies like that by Zhang (2011) have also focused on the crystal structures and antibacterial activities of compounds derived from 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline, contributing to the field of crystallography and medicinal chemistry (Zhang, 2011).
properties
IUPAC Name |
4-[(4-methoxyanilino)methyl]-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-18(2)15-8-4-13(5-9-15)12-17-14-6-10-16(19-3)11-7-14/h4-11,17H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKKBVHEHXPZQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357626 | |
| Record name | 4-[(4-Methoxyanilino)methyl]-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline | |
CAS RN |
13159-99-4 | |
| Record name | 4-[(4-Methoxyanilino)methyl]-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N4,N4-Dimethyl-N-α-(para-methoxyphenyl)-α-4-toluenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

